N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound classified under the category of phenylpiperidines. This compound is characterized by a complex molecular structure that includes multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. It is not currently approved for use in the United States and lacks extensive clinical trial data, indicating that it may still be in the experimental phase of research .
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide involves several steps that typically include:
The molecular formula for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide is , with a molecular weight of approximately 453.557 g/mol. The structural representation includes:
The IUPAC name for this compound is N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide, which reflects its complex structure .
The compound can participate in various chemical reactions typical for amides and heterocycles:
While specific mechanisms of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide are not fully elucidated due to limited research data, compounds in this class often act by modulating neurotransmitter systems or inhibiting specific enzyme pathways relevant to disease processes. Potential targets could include:
The physical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide include:
Chemical properties such as stability under various pH conditions and reactivity towards oxidizing agents would require further investigation through experimental studies .
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide is primarily of interest in scientific research settings where it may be explored for:
Due to its complex structure and potential biological activity, this compound could serve as a lead molecule for drug development targeting specific diseases .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: